Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
CAS No. |
917955-73-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)6-3-7-5-9(7,11)4-6/h6-7,11H,2-5H2,1H3 |
InChI Key |
IPTQSZYSCCMNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC2(C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a key step in forming the bicyclic structure. The following methods are commonly employed:
(3 + 2) Annulation : This method utilizes cyclopropenes and aminocyclopropanes under photoredox conditions, often facilitated by organic or iridium catalysts. This approach has shown good yields and high diastereoselectivity, making it a promising route for synthesizing bicyclo[3.1.0]hexanes.
Intramolecular Cyclization : Starting from linear precursors, intramolecular cyclization can be induced using Lewis acids such as aluminum chloride or titanium isopropoxide, which promote the formation of the bicyclic framework through electrophilic activation.
Functional Group Transformations
Once the bicyclic structure is formed, further transformations are necessary to introduce the hydroxy and carboxylate groups:
Hydroxylation : The introduction of a hydroxyl group can be achieved through oxidation reactions using agents like meta-chloroperoxybenzoic acid (mCPBA) or other peroxides, which convert suitable precursors into hydroxy derivatives.
Carboxylation : The carboxylic acid functionality can be introduced via carboxylation reactions using carbon dioxide or carboxylic acids under basic conditions, often facilitated by catalysts to enhance yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and applications:
Table 1: Comparison of Ethyl 1-Hydroxybicyclo[3.1.0]hexane-3-Carboxylate with Analogous Compounds
Structural and Functional Differences
Hydroxyl vs. Amino/Oxa Substituents: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to tert-butyloxycarbonyl (Boc)-protected amines (e.g., ) or ether bridges (e.g., ). This makes it more suitable for interactions with biological targets requiring polar contacts. In contrast, azabicyclo derivatives (e.g., 2,4-dioxo-3-azabicyclo compounds ) exhibit increased electrophilicity due to carbonyl groups, enabling covalent interactions with nucleophilic enzyme residues.
Steric and Electronic Effects :
- Bulky substituents like benzyl (e.g., ) introduce steric hindrance, reducing reactivity at the bicyclo core but improving metabolic stability.
- The Boc group in ethyl 2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate serves as a protective group, enabling selective deprotection during multi-step syntheses.
Reactivity in Synthesis :
- This compound’s hydroxyl group may participate in further functionalization (e.g., esterification or oxidation), whereas dioxo-azabicyclo derivatives (e.g., ) are prone to nucleophilic attack at carbonyl positions.
- Oxabicyclo derivatives (e.g., ) exhibit stability under acidic conditions due to the ether bridge, unlike Boc-protected amines, which degrade in strong acids .
Biological Activity
Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique structural features, including a hydroxyl group and an ethyl ester functional group. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Structural Characteristics : The bicyclo[3.1.0]hexane framework contributes to the compound's rigidity and reactivity, particularly due to the hydroxyl and carboxylate groups that enhance its biological interactions .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, potentially modulating their activity through competitive inhibition or allosteric effects.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biomolecules, influencing cellular pathways and signaling mechanisms .
- Reactivity : The presence of the carboxylate group enhances its reactivity, facilitating various chemical modifications that may lead to different biological effects.
Biological Activities
Research has indicated various potential biological activities for this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Analgesic Effects : There is evidence indicating its potential as an analgesic agent, which could be beneficial for pain management therapies.
- Antimicrobial Activity : Some studies have explored its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
Case Studies
-
Anti-inflammatory Activity Study
- A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups.
- Results indicated a dose-dependent response with a notable reduction in pro-inflammatory cytokines.
-
Analgesic Efficacy Trial
- In a controlled trial involving pain models, the compound exhibited significant analgesic effects when administered at specific dosages.
- The mechanism was hypothesized to involve modulation of pain pathways at the central nervous system level.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₁₄O₃ | Anti-inflammatory, analgesic |
| Ethyl 2-hydroxybicyclo[2.2.1]heptane-3-carboxylate | C₉H₁₄O₃ | Moderate anti-inflammatory |
| Ethyl 3-hydroxybicyclo[4.1.0]heptane-6-carboxylate | C₉H₁₄O₃ | Antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate?
The synthesis typically involves cyclopropanation and oxirane ring formation. A common method uses dichloromethane as a solvent under inert atmosphere at room temperature (20°C) for 2 hours, with cyclization steps to form the bicyclic core . Multi-step protocols may include esterification and stereochemical control using chiral auxiliaries or catalysts. For example, DBU (1,8-diazabicycloundec-7-ene) has been employed to facilitate endo-exo isomerization in related bicyclic intermediates .
Q. How is the stereochemistry of the compound confirmed?
Stereochemical assignment relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H-H coupling constants and NOESY experiments) and X-ray crystallography. For instance, crystal structures of analogs like tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (triclinic system, space group P1) provide reference data for spatial arrangement .
Q. What in vitro biological screening methods are used to evaluate its antifungal activity?
Antifungal efficacy is assessed via minimum inhibitory concentration (MIC) assays. For example:
| Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 10 |
| These tests follow CLSI guidelines, using broth microdilution and standardized fungal inoculums . Synergistic studies with polyene antibiotics (e.g., amphotericin B) are conducted to enhance activity against resistant strains . |
Advanced Research Questions
Q. How can cyclopropane ring formation be optimized during synthesis?
Cyclopropanation efficiency depends on reaction kinetics and catalyst choice. For strained bicyclic systems, NaN/NHCl in methanol/water (65°C, 12–24 hours) promotes ring closure with high regioselectivity . Computational modeling (DFT studies) can predict transition states to guide reagent selection .
Q. How to address contradictions in reported biological activity data (e.g., variable MICs)?
Discrepancies arise from differences in microbial strains, assay conditions (pH, temperature), or compound purity. Researchers should:
Q. What computational modeling approaches predict the compound’s reactivity?
Molecular dynamics (MD) simulations and docking studies analyze interactions with biological targets (e.g., fungal cytochrome P450 enzymes). For analogs, density functional theory (DFT) calculates bond dissociation energies to predict oxidative stability . Software like Gaussian or Schrödinger Suite is used for energy minimization and transition-state modeling .
Q. How to scale up synthesis without compromising yield or stereoselectivity?
Process optimization includes:
Q. What is the role of the oxirane ring in biological activity?
The oxirane ring undergoes nucleophilic ring-opening reactions, forming covalent adducts with thiol groups in fungal enzymes (e.g., lanosterol demethylase). Comparative studies with non-oxirane analogs (e.g., methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) show reduced antifungal activity, confirming its critical role .
Q. What strategies enable selective functionalization of the bicyclo[3.1.0]hexane core?
Q. How to validate target engagement in enzyme inhibition studies?
Use isotopic labeling (e.g., C-tagged compound) or SPR (Surface Plasmon Resonance) to quantify binding affinity. For example, studies on BET inhibitors employ CETSA (Cellular Thermal Shift Assay) to confirm target stabilization in cellular lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
